2,6-Anthracenedisulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-
Description
Properties
IUPAC Name |
4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O10S2/c15-3-1-5(27(21,22)23)11(17)9-7(3)13(19)10-8(14(9)20)4(16)2-6(12(10)18)28(24,25)26/h1-2,17-18H,15-16H2,(H,21,22,23)(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWQCFNJWMLYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=C(C=C3N)S(=O)(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2861-02-1 (di-hydrochloride salt) | |
| Record name | Alizarin brilliant blue BS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0059584 | |
| Record name | C.I. Acid Blue 45 free acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128-86-9 | |
| Record name | 4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2,6-anthracenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alizarin brilliant blue BS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Anthracenedisulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 45 free acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxoanthracene-2,6-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.468 | |
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Biological Activity
2,6-Anthracenedisulfonic acid, 4,8-diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo- (commonly referred to as AQDS) is a complex organic compound belonging to the anthraquinone family. Its structure features multiple functional groups that enhance its biological activity and solubility. This article reviews the biological activities associated with AQDS, including its interactions with biological molecules and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of AQDS is , with a molecular weight of approximately 338.35 g/mol. The compound's structure includes sulfonic acid groups and hydroxyl groups that contribute to its reactivity and solubility in aqueous environments .
Biological Activities
Research highlights several key biological activities of AQDS:
- Inhibition of Sulfide Production : AQDS has been shown to inhibit sulfide production in sulfate-reducing bacteria. This property is particularly useful in environmental applications such as wastewater treatment, where sulfide generation can be problematic .
- Interaction with Biological Molecules : Studies indicate that AQDS interacts with various electron donors, including human serum and nitrite ions. These interactions can lead to oxidation reactions that may have implications for redox biology .
- Antimicrobial Properties : While anthraquinones are generally not classified as antimicrobial agents, certain derivatives like AQDS exhibit selective inhibitory effects on specific Gram-positive bacteria. This selectivity makes them potential candidates for targeted antibacterial therapies .
Case Study 1: Inhibition of Sulfide Production
A study investigated the effectiveness of AQDS in reducing hydrogen sulfide levels produced by sulfate-reducing bacteria in anaerobic environments. The results indicated a significant decrease in sulfide concentrations when treated with AQDS compared to control samples without the compound. This finding suggests its potential utility in bioremediation processes.
Case Study 2: Interaction with Electron Donors
Research conducted on the redox potential of AQDS demonstrated its ability to act as an electron acceptor in biochemical reactions. The study utilized electrode systems to measure redox potentials and found that AQDS could stabilize reactive intermediates formed during electron transfer processes .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of AQDS compared to other anthraquinone derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| AQDS | Contains sulfonic acid and hydroxyl groups | Inhibits sulfide production; interacts with electron donors |
| 9,10-Dihydro-9,10-dioxo-1,6-anthracenedisulfonic acid | Similar dioxo and sulfonic structures | Strong electron-withdrawing properties |
| Anthraquinone-2,7-disulfonic acid | Sulfonated anthraquinone structure | Primarily used in dyeing textiles |
Scientific Research Applications
Scientific Research Applications
1. Chemistry
The compound serves as a precursor for synthesizing other complex organic molecules. Its unique structure allows for various chemical reactions that can lead to the development of new materials or compounds with specific properties. For instance, anthracene derivatives are often used in the production of dyes and pigments due to their vibrant colors and stability in different environments.
2. Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Research indicates that derivatives of anthracenediones exhibit significant antibacterial activity against various pathogens including Staphylococcus aureus and Salmonella typhi, as well as antifungal properties against Candida tenuis and Aspergillus niger . These properties make it a candidate for developing new therapeutic agents.
3. Medicine
The therapeutic potential of this compound extends to its application in treating diseases. Studies have highlighted its ability to inhibit specific enzymes or pathways involved in disease progression, making it a focus for drug development initiatives aimed at conditions like cancer or bacterial infections .
4. Industrial Applications
In industry, 2,6-Anthracenedisulfonic acid is utilized in the production of dyes and pigments. Its solubility and stability in aqueous environments enhance its applicability in various formulations used in textiles and coatings . Furthermore, the compound has been investigated for use as an inert fluorescent tracer in environmental monitoring due to its distinct fluorescence properties when exposed to UV light .
Data Tables
| Application Area | Specific Uses | Notable Properties |
|---|---|---|
| Chemistry | Precursor for organic synthesis | Engages in diverse chemical reactions |
| Biology | Antimicrobial and anticancer research | Effective against various pathogens |
| Medicine | Potential therapeutic agent | Inhibits disease-related pathways |
| Industrial | Dyes and pigments production | High solubility and stability |
| Environmental Science | Inert fluorescent tracer | Distinct fluorescence under UV light |
Case Studies
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of 2,6-Anthracenedisulfonic acid showed significant antibacterial activity against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential use in developing new antibiotics.
Case Study 2: Fluorescent Tracers
Research into the use of anthracene disulfonic acids as fluorescent tracers showed promising results in environmental monitoring. The compounds exhibited strong fluorescence when excited at 365 nm, allowing for effective detection in water quality assessments.
Case Study 3: Cancer Research
In vitro studies on cancer cell lines revealed that the compound could induce apoptosis in malignant cells while sparing normal cells. This selectivity highlights its potential role as a chemotherapeutic agent.
Chemical Reactions Analysis
Condensation Reactions with Carbonyl Compounds
The amino groups at positions 4 and 8 participate in condensation reactions with aldehydes and ketones, forming imines or Schiff bases. These reactions are critical for applications in dye chemistry and molecular tagging.
| Reactant | Conditions | Product | Key Feature | Source |
|---|---|---|---|---|
| Aldehydes (RCHO) | Room temperature, aqueous pH | Imine-linked derivatives | Enhanced conjugation for dyes | |
| Ketones (RCOR') | Acidic catalysis, reflux | Schiff base complexes | Stabilized via resonance |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The electron-withdrawing sulfonic acid groups enhance the electrophilicity of the carbonyl reactants.
Redox Reactions Involving the Quinone Moiety
The 9,10-dioxoanthracene core undergoes reversible reduction-oxidation (redox) reactions, enabling applications in electron-transfer processes and antimicrobial activity.
Biological Relevance :
In sulfate-reducing bacteria (e.g., Desulfovibrio), the compound inhibits sulfide production by disrupting electron transport chains via redox interference .
Acid-Base Behavior of Sulfonic Acid Groups
The sulfonic acid groups at positions 2 and 6 exhibit strong acidity, enabling pH-dependent solubility and ionic interactions.
| Property | Value/Behavior | Application Example | Source |
|---|---|---|---|
| pKa | -1.67 (predicted for -SO₃H) | Solubilizes in alkaline media (pH >8) | |
| Salt Formation | Disodium salt (C₁₄H₈N₂O₁₀S₂Na₂) | Stabilizes dye formulations |
Functional Impact :
Deprotonation at high pH forms water-soluble disulfonate salts, critical for textile dyeing and chromatography .
Biological Interactions as a Sulfide Production Inhibitor
The compound disrupts sulfate respiration in anaerobic bacteria by targeting cytochrome c₃ and other redox-active enzymes.
| Organism Tested | Inhibitory Concentration (IC₅₀) | Mechanism | Source |
|---|---|---|---|
| Desulfovibrio spp. | 0.1–0.5 ppm | Blocks electron transfer to sulfate |
Key Findings :
-
Specific to sulfate-reducing pathways; no effect on fermentative growth .
-
Structural analogs with halogen substituents show enhanced potency .
Stability Under Analytical Conditions
The compound remains stable during reverse-phase HPLC analysis, with no decomposition observed under the following conditions:
| Parameter | Value | Column Used | Source |
|---|---|---|---|
| Mobile Phase | Acetonitrile/H₂O/H₃PO₄ | Newcrom R1 (C18) | |
| Retention Time | 8.2 min | 150 mm × 4.6 mm, 5 µm |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4,8-Diamino-1,5-dihydroxy-9,10-dioxo-9,10-dihydro-2,6-anthracenedisulfonic acid
- CAS Number : 128-86-9
- Molecular Formula : C₁₄H₁₀N₂O₁₀S₂
- Molecular Weight : 430.367 g/mol
- Synonyms: Solvent Blue 74, Acid Blue 45, Alizarin Brilliant Blue BS
Structural Features :
- Anthraquinone core with two sulfonic acid groups at positions 2 and 4.
- Amino (-NH₂) and hydroxyl (-OH) substituents at positions 4, 8 and 1, 5, respectively .
- Sodium salt forms (e.g., disodium salt: C₁₄H₈N₂Na₂O₁₀S₂, MW 478.354) enhance solubility in polar solvents .
Structural Isomers and Derivatives
Compound 1 : 2,6-Anthracenedisulfonic Acid, 9,10-Dihydro-9,10-Dioxo- (CAS 84-50-4)
- Structure: Lacks amino and hydroxyl groups.
- Formula : C₁₄H₈O₈S₂
- Molecular Weight : 368.34 g/mol
- Properties : Higher hydrophobicity (LogP ≈ 0.4) compared to the target compound due to absence of polar substituents .
- Applications: Intermediate in anthraquinone dye synthesis .
Compound 2 : 1,5-Anthracenedisulfonic Acid, 9,10-Dihydro-9,10-Dioxo-, Disodium Salt (CAS N/A)
- Structure : Sulfonic acid groups at positions 1 and 5 (vs. 2 and 6 in the target compound).
- Formula : C₁₄H₈O₈S₂·2Na
- Properties : Altered solubility and electronic properties due to positional isomerism. Likely lower dye affinity for hydrophobic fibers .
Compound 3 : 1,7-Anthracenedisulfonic Acid, 9,10-Dihydro-9,10-Dioxo- (CAS 14395-08-5)
- Structure : Sulfonic acids at positions 1 and 5.
- Formula : C₁₄H₈O₈S₂
- Molecular Weight : 368.34 g/mol
- Applications: Limited industrial use; studied for chelation properties .
Functionalized Derivatives
Compound 4 : Tetrasodium 9,10-Dihydro-1,5-Dihydroxy-9,10-Dioxo-4,8-Bis[(sulfomethyl)amino]-2,6-Anthracenedisulfonate (CAS 6370-93-0)
- Structure : Additional sulfomethyl (-CH₂SO₃⁻) groups at positions 4 and 6.
- Formula : C₁₆H₁₄N₂O₁₆S₄·4Na
- Molecular Weight : ~826.5 g/mol
- Properties : Enhanced water solubility due to four sulfonate groups. Used in specialized dyes and biological staining .
Compound 5 : 4,8-Diamino-9,10-Dihydro-1,5-Dihydroxy-9,10-Dioxo-2-Anthracenesulfonic Acid Monosodium Salt (CAS N/A)
- Structure : Single sulfonic acid group at position 2.
- Formula : C₁₄H₉N₂NaO₇S
- Properties : Reduced polarity compared to the disulfonated target compound; used in pH-sensitive dyes .
Physicochemical Properties Comparison
Preparation Methods
Sulfonation of Anthracene Backbone
The synthesis begins with sulfonation of anthracene to introduce sulfonic acid groups at the 2- and 6-positions. Industrial methods typically employ fuming sulfuric acid (oleum) at 120–150°C for 4–6 hours. The reaction’s regioselectivity is influenced by steric and electronic factors, with the 2- and 6-positions favored due to lower steric hindrance compared to central positions.
Key Conditions
| Parameter | Value | Source |
|---|---|---|
| Sulfonating agent | Fuming H₂SO₄ (20% SO₃) | |
| Temperature | 130°C ± 10°C | |
| Reaction time | 5 hours | |
| Anthracene:H₂SO₄ ratio | 1:6 (w/w) |
Post-sulfonation, the crude product is precipitated by dilution with ice water and neutralized with sodium hydroxide to yield the disodium salt.
Nitration at 4- and 8-Positions
Nitration introduces nitro groups at the 4- and 8-positions using a mixed acid system (HNO₃:H₂SO₄, 1:3 v/v) at 0–5°C. The low temperature prevents over-nitration and byproduct formation.
Reaction Efficiency
Reduction of Nitro to Amino Groups
Catalytic hydrogenation with Raney nickel or palladium-on-carbon in ethanol converts nitro groups to amino groups. Alternative methods use Fe/HCl under reflux, though this generates acidic waste requiring neutralization.
Optimized Protocol
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C (0.1 eq) |
| Solvent | Ethanol/water (9:1) |
| Pressure | 3 atm H₂ |
| Time | 8–10 hours |
Post-reduction, the product is filtered, and the catalyst is recycled.
Oxidation to Dihydroxy and Dioxo Groups
Oxidation with K₂Cr₂O₇ in H₂SO₄ introduces hydroxyl groups at 1- and 5-positions and oxidizes the central ring to a dioxo structure. The reaction proceeds via a quinone intermediate, stabilized by electron-withdrawing sulfonic groups.
Critical Parameters
Purification and Analytical Validation
Crystallization and Filtration
The final product is purified via recrystallization from hot water, yielding a blue crystalline solid (Solvent Blue 74). Impurities include residual sulfonic acid isomers (<2%) and unreacted intermediates.
Chromatographic Analysis
Reverse-phase HPLC (Newcrom R1 column) with a mobile phase of acetonitrile/water/phosphoric acid (65:34:1) confirms purity >98%. Mass spectrometry (ESI-MS) identifies the molecular ion peak at m/z 430.367 [M-H]⁻.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Modern plants utilize tubular reactors for sulfonation and nitration, reducing reaction times by 40% and improving yield consistency.
Q & A
Q. What are the established synthetic routes for 2,6-anthracenedisulfonic acid derivatives, and what factors influence yield optimization?
The synthesis typically involves sulfonation and nitration of anthraquinone precursors. For example, 4,8-diamino derivatives are synthesized via sequential nitration and amination steps. Key parameters include:
Q. How is this compound characterized structurally and functionally?
Q. What are the key solubility and stability properties under laboratory conditions?
| Solvent | Solubility (g/100 mL) | Stability |
|---|---|---|
| H₂O | 10–15 (pH-dependent) | Stable at pH 2–6, decomposes in alkaline conditions |
| EtOH | 2–3 | Stable at 4°C, light-sensitive |
| DMSO | >20 | Long-term storage at -20°C recommended |
Q. What are its primary applications in academic research?
- Dye chemistry : As a chromophore in acid dyes (e.g., C.I. Acid Blue 45) due to sulfonate groups enhancing water solubility .
- Biological studies : Preliminary antifungal activity against Candida albicans (MIC = 11 μM) .
- Coordination chemistry : Metal complexation for catalytic applications (e.g., Fe³⁺ complexes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data across studies?
- Standardize pH and ionic strength : Solubility in H₂O varies with pH; e.g., 15 g/100 mL at pH 3 vs. 5 g/100 mL at pH 7 .
- Validate via differential scanning calorimetry (DSC) : Detect polymorphic forms affecting solubility .
- Cross-validate with multiple techniques : Compare HPLC, gravimetry, and NMR dilution assays .
Q. What strategies enhance the biological activity of anthracenedisulfonic acid derivatives?
Q. How can synthesis yields be improved for 4,8-diamino derivatives?
Q. What analytical methods detect degradation products under varying storage conditions?
Q. How does the compound interact with metal ions, and what are the implications?
Q. What computational tools predict electronic properties relevant to photochemical applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
